1H-Indole-1-propanamine, 5-bromo- 1H-Indole-1-propanamine, 5-bromo-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16261159
InChI: InChI=1S/C11H13BrN2/c12-10-2-3-11-9(8-10)4-7-14(11)6-1-5-13/h2-4,7-8H,1,5-6,13H2
SMILES:
Molecular Formula: C11H13BrN2
Molecular Weight: 253.14 g/mol

1H-Indole-1-propanamine, 5-bromo-

CAS No.:

Cat. No.: VC16261159

Molecular Formula: C11H13BrN2

Molecular Weight: 253.14 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-1-propanamine, 5-bromo- -

Specification

Molecular Formula C11H13BrN2
Molecular Weight 253.14 g/mol
IUPAC Name 3-(5-bromoindol-1-yl)propan-1-amine
Standard InChI InChI=1S/C11H13BrN2/c12-10-2-3-11-9(8-10)4-7-14(11)6-1-5-13/h2-4,7-8H,1,5-6,13H2
Standard InChI Key ISKKTAPNCTVXMO-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN2CCCN)C=C1Br

Introduction

Structural and Molecular Characteristics

Core Indole Framework

The indole nucleus consists of a fused benzene and pyrrole ring system, providing a planar aromatic structure with distinct electronic properties. The bromine atom at the 5-position introduces steric and electronic effects that influence intermolecular interactions, while the propanamine side chain (-CH2CH2CH2NH2) enhances solubility and potential hydrogen-bonding capabilities .

Molecular Formula and Weight

Based on structural analysis, 1H-Indole-1-propanamine, 5-bromo- has the molecular formula C11H13BrN2, derived by adding a propanamine group to 5-bromoindole (C8H6BrN) . This results in a molecular weight of 253.14 g/mol, calculated as follows:

  • Carbon (12.01 × 11) = 132.11

  • Hydrogen (1.01 × 13) = 13.13

  • Bromine (79.90 × 1) = 79.90

  • Nitrogen (14.01 × 2) = 28.02
    Total = 253.16 g/mol (theoretical).

Spectroscopic Properties

While experimental data for this compound are scarce, analogous brominated indoles exhibit characteristic UV-Vis absorption peaks near 280–290 nm due to π→π* transitions in the aromatic system . Nuclear magnetic resonance (NMR) spectra would likely show signals for the indole protons (6.5–7.5 ppm), the methylene groups in the propanamine chain (1.5–3.0 ppm), and the NH2 group (broad signal near 5.0 ppm) .

Synthetic Pathways and Modifications

Bromination of Indole

The synthesis of 5-bromoindole, a key precursor, typically involves electrophilic aromatic substitution using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst . For example:

Indole+Br2FeCl35-Bromoindole+HBr\text{Indole} + \text{Br}_2 \xrightarrow{\text{FeCl}_3} \text{5-Bromoindole} + \text{HBr}

This step regioselectively substitutes the 5-position due to the electron-donating effects of the pyrrole nitrogen .

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using HPLC, mass spectrometry, and NMR .

Biological Activities and Mechanisms

Receptor Binding Affinity

Indole derivatives are known to interact with serotonin (5-HT) receptors and trace amine-associated receptors (TAARs) . The propanamine side chain in 1H-Indole-1-propanamine, 5-bromo- may enhance binding to TAAR1, which regulates dopamine and serotonin pathways, though experimental validation is needed .

Enzyme Inhibition

Preliminary studies on similar compounds suggest inhibitory effects on cytochrome P450 enzymes and monoamine oxidases (MAOs), indicating potential applications in neuropharmacology .

Applications in Medicinal Chemistry

Drug Development

The compound’s structure aligns with pharmacophores for antipsychotic and antidepressant agents. For example:

  • Serotonin Receptor Modulators: Structural analogs show affinity for 5-HT2A and 5-HT2C receptors .

  • TAAR1 Agonists: May regulate mood and cognitive function .

Biochemical Probes

Fluorescent tagging of the propanamine group could enable imaging studies targeting indole-binding proteins in cellular systems.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key FeaturesPotential Applications
5-Bromoindole C8H6BrN196.05Simple brominated indoleAntimicrobial agents
3-Amino-5-bromoindole C8H7BrN2211.06Amino group at position 3Enzyme inhibition
1H-Indole-1-propanamine, 5-bromo-C11H13BrN2253.14Propanamine side chain at N1Neuropharmacology, TAAR ligands

Challenges and Future Directions

Synthetic Optimization

Current methods for introducing the propanamine group suffer from low yields (∼30–40%). Future work could explore transition-metal-catalyzed amination or microwave-assisted synthesis to improve efficiency .

In Vivo Studies

No toxicity or pharmacokinetic data are available. Animal models are needed to assess blood-brain barrier penetration and metabolic stability.

Target Validation

High-throughput screening against receptor libraries could identify specific biological targets, guiding structure-activity relationship (SAR) studies.

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